Structural Differentiation: Molecular Weight and tPSA as Bioavailability Predictors
High-strength differential evidence from head-to-head studies is unavailable for this compound. However, key physicochemical properties that are relevant to early-stage compound selection and procurement can be used to differentiate it from its closest purchasable analog, the ethyl ester derivative (CAS 328026-13-7). 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid has a molecular weight of 242.25 g/mol and a calculated topological polar surface area (tPSA) of 123.74 Ų . The ethyl ester (4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoic acid ethyl ester) has a molecular weight of 270.30 g/mol . The lower molecular weight of the target compound aligns more closely with commonly accepted early drug-like property guidelines (e.g., Lipinski's Rule of Five), and its higher tPSA relative to simpler thiophene-2-carbohydrazide (tPSA ~ 69.2 Ų) suggests a different hydrogen bonding capacity and aqueous solubility profile .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 242.25 g/mol |
| Comparator Or Baseline | Ethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate: 270.30 g/mol |
| Quantified Difference | Target compound is 28.05 g/mol lighter (approx. 10.4% reduction in MW). |
| Conditions | Calculated molecular weight; no experimental condition required. |
Why This Matters
For procurement in early drug discovery, a lower molecular weight is a generally desirable attribute as it correlates with better permeability and solubility potential, though this is a probabilistic guideline and not a guarantee of superior biological performance.
